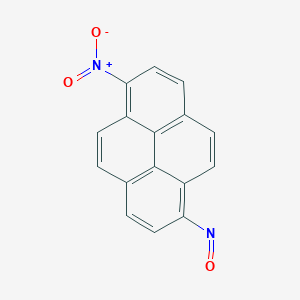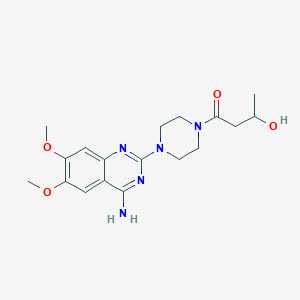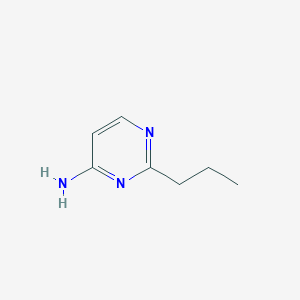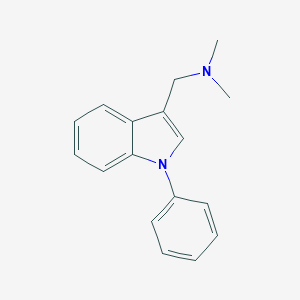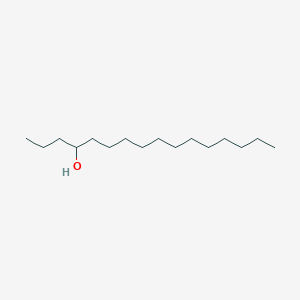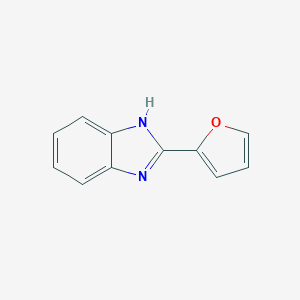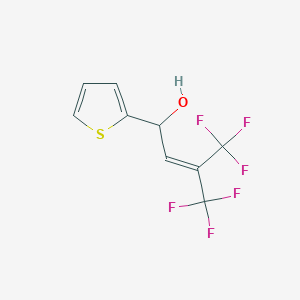
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, also known as TFP, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. TFP is a fluorinated alcohol that has been found to possess unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves its interaction with ion channels. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to bind to specific sites on the ion channel, thereby blocking the passage of ions through the channel. This results in a decrease in the activity of the ion channel, which can have various physiological effects depending on the type of ion channel being inhibited.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol depend on the type of ion channel being inhibited. For example, inhibition of the voltage-gated potassium channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to an increase in neuronal excitability, which can result in seizures and other neurological disorders. Inhibition of the transient receptor potential channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to a decrease in pain sensation, making it a potential therapeutic agent for the treatment of chronic pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potency as an ion channel inhibitor. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a highly effective inhibitor of several types of ion channels, making it a valuable tool for studying the role of ion channels in various physiological processes. However, one of the limitations of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potential toxicity. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. One potential area of research is the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs with improved potency and selectivity for specific ion channels. Another potential area of research is the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and chronic pain. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol and its potential toxicity in different cell types.
Conclusion:
In conclusion, 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, or 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, is a valuable tool for studying various biochemical and physiological processes. Its potency as an ion channel inhibitor makes it a valuable tool for studying the role of ion channels in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, including the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs and the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves a multistep process that requires expertise in organic synthesis. The most commonly used method for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethyl vinyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. Other methods for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Scientific Research Applications
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a valuable tool for studying various biochemical and physiological processes. One of the most significant applications of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is in the study of ion channels, which are membrane proteins that allow the passage of ions across cell membranes. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a potent inhibitor of several types of ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. This makes 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol a valuable tool for studying the role of ion channels in various physiological processes, including muscle contraction and neuronal signaling.
properties
CAS RN |
100482-55-1 |
|---|---|
Product Name |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Molecular Formula |
C9H6F6OS |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-5,16H |
InChI Key |
DTHGYDUZALFGDB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
synonyms |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



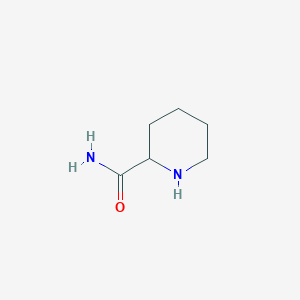


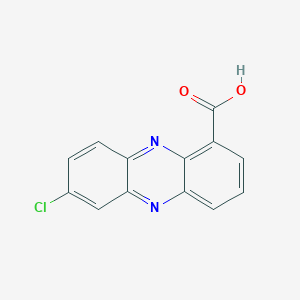
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)



